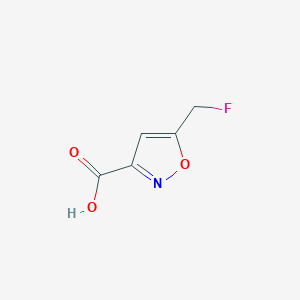

5-(fluoromethyl)-1,2-oxazole-3-carboxylic Acid

説明

5-(Fluoromethyl)-1,2-oxazole-3-carboxylic acid is a heterocyclic compound featuring an oxazole core substituted with a fluoromethyl group at the 5-position and a carboxylic acid moiety at the 3-position. The oxazole ring is a five-membered aromatic system containing one oxygen and one nitrogen atom, which confers unique electronic and steric properties. The fluoromethyl group (-CH2F) introduces electronegativity and metabolic stability, while the carboxylic acid enables salt formation and further derivatization.

特性

IUPAC Name |

5-(fluoromethyl)-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FNO3/c6-2-3-1-4(5(8)9)7-10-3/h1H,2H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVUKMWOGVJZCSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1C(=O)O)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80438807 | |

| Record name | 5-(Fluoromethyl)-1,2-oxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145441-16-3 | |

| Record name | 5-(Fluoromethyl)-1,2-oxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(fluoromethyl)-1,2-oxazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(fluoromethyl)-1,2-oxazole-3-carboxylic Acid typically involves the introduction of a fluoromethyl group into the oxazole ring. One common method is the fluorination of a suitable precursor using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and low temperatures to ensure high selectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of catalysts and advanced fluorination techniques can enhance the efficiency and reduce the environmental impact of the synthesis .

化学反応の分析

Types of Reactions

5-(fluoromethyl)-1,2-oxazole-3-carboxylic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can modify the oxazole ring, leading to different functionalized products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophiles like amines and thiols can react with the fluoromethyl group under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole-3-carboxylic acids, while reduction can produce various hydroxylated or alkylated derivatives .

科学的研究の応用

Chemistry

In synthetic chemistry, 5-(fluoromethyl)-1,2-oxazole-3-carboxylic acid serves as a versatile building block for creating more complex fluorinated compounds. Its unique reactivity facilitates the development of new synthetic methodologies that are crucial for advancing chemical research.

Biology

The compound is studied for its potential as a bioisostere in drug design. The incorporation of fluorine can enhance metabolic stability and bioavailability, making it an attractive candidate for pharmaceutical development. For instance, its derivatives have been explored for their ability to inhibit specific enzymes involved in cancer pathways.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their therapeutic effects. Notable applications include:

- Anti-inflammatory Agents : Some derivatives exhibit significant anti-inflammatory properties.

- Anticancer Activities : Research has shown that certain modifications can lead to compounds with potent anticancer effects.

Industry

Industrially, this compound is utilized in the production of advanced materials such as fluorinated polymers and coatings. Its chemical resistance and stability make it suitable for applications in electronics and protective coatings.

Case Studies

- Fluorinated Drug Development : A study highlighted the use of this compound derivatives in developing new anticancer drugs. The incorporation of fluorine improved the binding affinity to target proteins involved in tumor growth.

- Material Science Innovations : Research demonstrated that coatings made from polymers incorporating this compound exhibited enhanced durability and chemical resistance compared to traditional materials.

作用機序

The mechanism of action of 5-(fluoromethyl)-1,2-oxazole-3-carboxylic Acid involves its interaction with specific molecular targets. The fluorine atom can influence the electronic properties of the molecule, enhancing its binding affinity to enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or chemical effects .

類似化合物との比較

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Features | Notable Properties |

|---|---|---|---|---|

| 5-(Fluoromethyl)-1,2-oxazole-3-carboxylic acid | C₅H₄FNO₃ | 145.09 | Fluoromethyl (-CH2F) | High electronegativity, metabolic stability |

| 5-(3,4,5-Trimethoxyphenyl)-1,2-oxazole-3-carboxylic acid | C₁₃H₁₃NO₆ | 279.25 | Trimethoxyphenyl | Increased steric bulk, lower solubility |

| 5-(Furan-2-yl)-1,2-oxazole-3-carboxylic acid | C₈H₅NO₄ | 179.13 | Furan heterocycle | π-π stacking potential, moderate polarity |

| 5-(4-Cyclohexylphenyl)-1,2-oxazole-3-carboxylic acid | C₁₆H₁₇NO₃ | 271.31 | Cyclohexylphenyl | High lipophilicity, low aqueous solubility |

| 5-Methyl-1,2-oxazole-3-carboxylic acid | C₅H₅NO₃ | 127.10 | Methyl (-CH3) | Lower metabolic stability, simple structure |

Key Observations :

Key Observations :

- Fluoromethyl in Sorafenib Analogs () : Fluoromethyl-substituted pyrazine derivatives (e.g., compound 6h ) exhibit potent cytostatic activity (IC50 = 0.9–7.5 μM) comparable to sorafenib, likely due to enhanced target binding via fluorine’s electronegativity .

- Thiazole-Substituted Analogs (): The 2-aminothiazole substituent in compound 5 enables competitive inhibition of StCysE, highlighting the role of heterocyclic substituents in enzyme targeting .

Key Observations :

- Fluoromethyl Derivatives : While fluorine is generally less toxic than bromine, fluorinated compounds may still require evaluation for metabolic byproducts (e.g., fluoride release).

生物活性

5-(Fluoromethyl)-1,2-oxazole-3-carboxylic acid is a fluorinated heterocyclic compound that has gained attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in medicinal chemistry, highlighting relevant studies and data.

Chemical Structure and Synthesis

The molecular formula of this compound is with a molecular weight of approximately 145.09 g/mol. The compound features an oxazole ring with a carboxylic acid group at the third position and a fluoromethyl group at the fifth position.

Synthesis Methods:

The synthesis typically involves fluorination of a suitable precursor using agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. Key steps include:

- Preparation of the Oxazole Ring: Starting from appropriate aldehydes and amines.

- Fluorination: Introduction of the fluoromethyl group.

- Carboxylation: Formation of the carboxylic acid group.

The biological activity of this compound can be attributed to its role as a bioisostere in drug design. The incorporation of fluorine enhances metabolic stability and bioavailability by modifying pharmacokinetic properties. This compound can interact with various biological targets, including enzymes and receptors.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

- Anticancer Activity: It has shown potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Antimicrobial Effects: Studies suggest that it may possess antimicrobial properties against certain bacterial strains.

- Anti-inflammatory Activity: Its ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases.

Data Table: Biological Activities Summary

Case Study 1: Anticancer Properties

In vitro studies have demonstrated that this compound significantly reduces the viability of A549 lung cancer cells. The compound exhibited an IC50 value of approximately 40 μM, indicating its potential as an anticancer agent.

Case Study 2: Antimicrobial Activity

A study evaluated the antimicrobial effects against Staphylococcus aureus and Escherichia coli. The compound showed promising activity with minimum inhibitory concentrations (MIC) ranging from 50 to 100 μg/mL, suggesting its potential use in combating bacterial infections.

Q & A

Q. What are the common synthetic routes for preparing 5-(fluoromethyl)-1,2-oxazole-3-carboxylic acid, and how are intermediates characterized?

Synthesis typically involves cyclization of fluoromethyl-substituted precursors. For example, oxazole rings can be formed via condensation reactions using reagents like hydroxylamine. Intermediates are characterized using UHPLC-ESI-MS (to confirm molecular ions, e.g., m/z = 174.2 [M + H]+) and multinuclear NMR (¹H and ¹³C) to verify regioselectivity and purity . X-ray crystallography (as in 5-methyl analogs) is used for definitive structural confirmation .

Q. How can researchers optimize purification of this compound derivatives?

Purification often employs column chromatography with gradients of chloroform/methanol (e.g., 9:1) or reverse-phase HPLC. Solubility in polar aprotic solvents (e.g., acetonitrile) aids in crystallization. Monitoring via TLC (Rf = 0.11 in CHCl₃/MeOH) ensures fraction consistency .

Q. What analytical methods are critical for verifying the stability of fluorinated oxazole derivatives?

Stability is assessed using accelerated degradation studies under varied pH, temperature, and light conditions. LC-MS/MS tracks degradation products, while ¹⁹F NMR quantifies fluorine retention. Storage at −20°C in anhydrous solvents (e.g., CD₃CN) minimizes hydrolysis .

Advanced Research Questions

Q. How does the fluoromethyl group influence the electronic properties and reactivity of the oxazole ring?

The electron-withdrawing fluoromethyl group increases the acidity of the carboxylic acid moiety, altering its hydrogen-bonding capacity. Computational studies (DFT) and Hammett substituent constants (σₚ) quantify electronic effects. Experimental validation includes comparing pKa values via potentiometric titration with non-fluorinated analogs .

Q. What strategies address contradictions in spectroscopic data for fluorinated oxazole derivatives?

Discrepancies in NMR or MS data (e.g., unexpected splitting or adducts) require cross-validation with high-resolution mass spectrometry (HRMS) and heteronuclear correlation NMR (e.g., HSQC, HMBC). For example, ESI-MS artifacts from sodium adducts can be resolved using ammonium formate buffers .

Q. How can this compound be utilized in drug design, particularly targeting enzymes like HSP90?

The oxazole core serves as a bioisostere for carboxylic acid-containing pharmacophores. In HSP90 inhibitors (e.g., Luminespib), the fluoromethyl group enhances metabolic stability and binding affinity. Molecular docking and surface plasmon resonance (SPR) validate target engagement, while SAR studies optimize substituent positioning .

Q. What are the challenges in scaling up fluorinated oxazole synthesis while maintaining regiochemical control?

Scaling requires optimizing fluorination methods (e.g., using Selectfluor® or DAST) to avoid side reactions. Flow chemistry improves heat and mass transfer for exothermic steps. Process analytical technology (PAT) monitors reaction progress in real time via inline FTIR or Raman spectroscopy .

Q. How can researchers mitigate the environmental impact of fluorinated byproducts during synthesis?

Green chemistry approaches include using recyclable catalysts (e.g., ionic liquids) and PFAS-free alternatives for fluorination. Waste streams are treated with advanced oxidation processes (AOPs) or adsorbents like activated carbon to capture fluorinated intermediates .

Methodological Considerations

Q. What techniques are recommended for studying the solid-state properties of fluorinated oxazole derivatives?

Single-crystal X-ray diffraction (as in 5-methyl analogs) resolves bond lengths and angles, while DSC/TGA assesses thermal stability. Powder XRD and dynamic vapor sorption (DVS) evaluate crystallinity and hygroscopicity, critical for formulation .

Q. How do fluorinated oxazoles interact with biological membranes, and what assays quantify their permeability?

Parallel artificial membrane permeability assays (PAMPA) or Caco-2 cell models measure passive diffusion. LogD (octanol/water) values, adjusted for fluorine’s hydrophobicity, predict bioavailability. Fluorescence microscopy tracks cellular uptake in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。